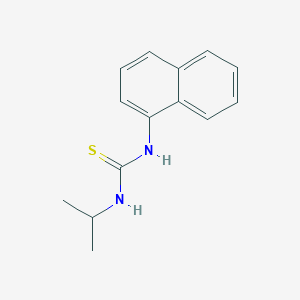
1-Butan-2-yl-3-phenylurea
描述
1-Butan-2-yl-3-phenylurea (BUPA) is an organic compound belonging to the class of urea derivatives. It is a colorless, odorless, crystalline solid that is soluble in water and can be used as an intermediate in organic synthesis. BUPA is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the production of herbicides, insecticides, and fungicides.
作用机制
1-Butan-2-yl-3-phenylurea is an organic compound that acts as a Lewis base, meaning that it has the ability to donate electron pairs to form a covalent bond with a Lewis acid. This allows 1-Butan-2-yl-3-phenylurea to act as a nucleophile, participating in nucleophilic substitution reactions. In addition, 1-Butan-2-yl-3-phenylurea can act as a Bronsted base, donating a proton to form a covalent bond with a Bronsted acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Butan-2-yl-3-phenylurea have been extensively studied in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-allergic properties. In addition, 1-Butan-2-yl-3-phenylurea has been shown to have anti-tumor and anti-cancer effects, as well as having anti-fungal and anti-bacterial properties.
实验室实验的优点和局限性
The advantages of using 1-Butan-2-yl-3-phenylurea in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, it is a non-toxic and non-volatile compound, making it safe for use in the laboratory. The main limitation of using 1-Butan-2-yl-3-phenylurea in laboratory experiments is the lack of solubility in organic solvents, which can limit its use in certain reactions.
未来方向
The future of 1-Butan-2-yl-3-phenylurea in scientific research is promising. Potential future directions for research include its use as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, its use as a catalyst in organic reactions and its potential for use in metal complexes should be further explored. Finally, further research into its biochemical and physiological effects should be conducted in order to better understand its potential therapeutic applications.
合成方法
The synthesis of 1-Butan-2-yl-3-phenylurea is achieved through the reaction of phenyl isocyanate with 1-butanol. The reaction is carried out in an inert atmosphere and at a temperature of 0-5°C. The reaction is typically carried out in a two-phase system with aqueous sodium carbonate as the base and a hydrocarbon solvent. The reaction is complete when the reaction mixture is neutralized and the desired product is isolated by filtration.
科学研究应用
1-Butan-2-yl-3-phenylurea has been extensively studied in scientific research and has been used in a variety of applications. It has been used as a reagent in the synthesis of other compounds, as a starting material in the synthesis of pharmaceuticals, and as a catalyst in organic reactions. In addition, 1-Butan-2-yl-3-phenylurea has been used as a ligand in metal complexes, as a building block for the synthesis of polymers, and as a reactant in various chemical reactions.
属性
IUPAC Name |
1-butan-2-yl-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOWJQYAABAIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299672 | |
| Record name | 1-butan-2-yl-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-phenylurea | |
CAS RN |
15054-55-4 | |
| Record name | NSC131942 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-butan-2-yl-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-4,5-dimethylbenzoate](/img/structure/B6612917.png)



![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)


![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)

![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)


![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)
![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)